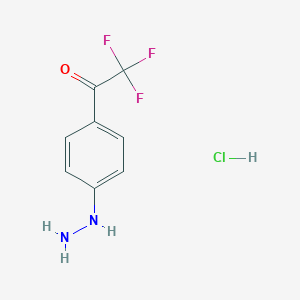
4-Trifluoroacetylphenylhydrazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoroacetylphenylhydrazine Hydrochloride is a chemical compound with the molecular formula C₈H₈ClF₃N₂O. It is a derivative of phenylhydrazine, where the phenyl group is substituted with a trifluoroacetyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoroacetylphenylhydrazine Hydrochloride typically involves the reaction of 4-trifluoroacetylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: 4-Trifluoroacetylphenylhydrazine
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Trifluoroacetylphenylhydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Trifluoroacetylphenylhydrazine Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Trifluoroacetylphenylhydrazine Hydrochloride involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Trifluoromethylphenylhydrazine Hydrochloride
- 4-Trifluoromethylphenylhydrazine
- 4-Trifluoroacetylphenylhydrazine
Uniqueness
4-Trifluoroacetylphenylhydrazine Hydrochloride is unique due to the presence of both the trifluoroacetyl and phenylhydrazine moieties. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The trifluoroacetyl group enhances the compound’s stability and reactivity, while the phenylhydrazine moiety provides a versatile platform for further chemical modifications.
Propiedades
Fórmula molecular |
C8H8ClF3N2O |
|---|---|
Peso molecular |
240.61 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-hydrazinylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)7(14)5-1-3-6(13-12)4-2-5;/h1-4,13H,12H2;1H |
Clave InChI |
RAZUQACZPVJCDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(F)(F)F)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



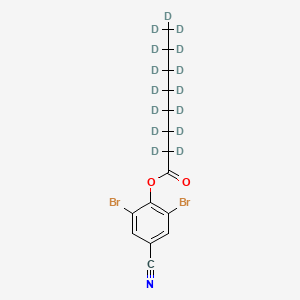
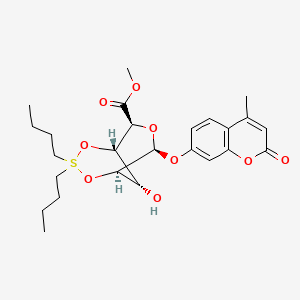
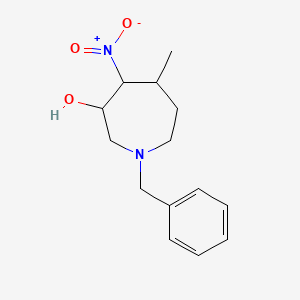
![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
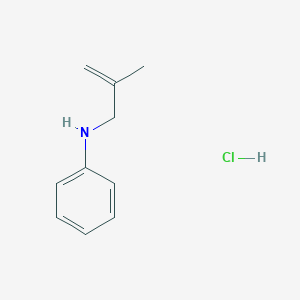
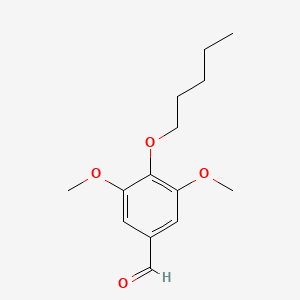
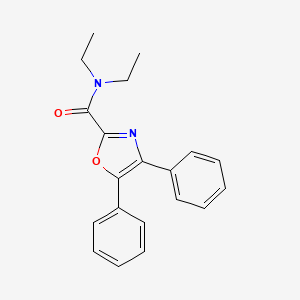
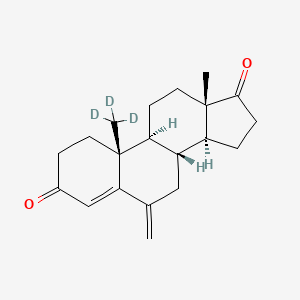
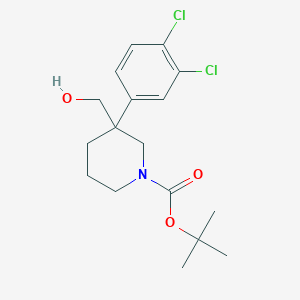
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
